2-Hydroxy-5-(pyridin-4-yl)benzaldehyde 2-Hydroxy-5-(pyridin-4-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530809
InChI: InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H
SMILES:
Molecular Formula: C12H9NO2
Molecular Weight: 199.20 g/mol

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde

CAS No.:

Cat. No.: VC13530809

Molecular Formula: C12H9NO2

Molecular Weight: 199.20 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde -

Specification

Molecular Formula C12H9NO2
Molecular Weight 199.20 g/mol
IUPAC Name 2-hydroxy-5-pyridin-4-ylbenzaldehyde
Standard InChI InChI=1S/C12H9NO2/c14-8-11-7-10(1-2-12(11)15)9-3-5-13-6-4-9/h1-8,15H
Standard InChI Key AWOHFBHWSKCQFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CC=NC=C2)C=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Hydroxy-5-(pyridin-4-yl)benzaldehyde belongs to the salicylaldehyde derivative family, characterized by a benzene ring substituted with hydroxyl (-OH) and formyl (-CHO) groups in ortho positions. The pyridin-4-yl group at the 5-position introduces a nitrogen-containing heterocycle, conferring basicity and coordination potential. The compound’s IUPAC name, 2-hydroxy-5-(pyridin-4-yl)benzaldehyde, reflects this substitution pattern . Its planar structure facilitates π-π stacking interactions, while the hydroxyl and aldehyde groups enable hydrogen bonding and nucleophilic reactions, respectively.

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy of related compounds reveals key bands:

  • O-H stretch: 3200–3500 cm1^{-1} (broad, hydroxyl group) .

  • C=O stretch: 1680–1700 cm1^{-1} (aldehyde carbonyl) .

  • C=N and C=C stretches: 1550–1650 cm1^{-1} (pyridine ring vibrations) .
    Nuclear magnetic resonance (NMR) data for the compound’s analogs show:

  • 1H^1\text{H}-NMR: Aldehydic proton at δ 9.8–10.2 ppm; hydroxyl proton (exchangeable) at δ 10.5–12.0 ppm; pyridinyl protons as doublets between δ 7.5–8.5 ppm .

  • 13C^{13}\text{C}-NMR: Aldehyde carbon at δ 190–195 ppm; aromatic carbons in the range δ 110–160 ppm .

Synthesis and Derivative Formation

Primary Synthetic Routes

The compound is typically synthesized via Claisen-Schmidt condensation between 4-pyridinecarboxaldehyde and substituted salicylaldehydes under basic conditions. For example:

  • Step 1: Deprotonation of salicylaldehyde using NaOH or KOH in ethanol.

  • Step 2: Nucleophilic attack of the enolate on 4-pyridinecarboxaldehyde.

  • Step 3: Acidic workup to regenerate the aldehyde group .
    Yield optimization (reported at 60–75% for analogous reactions) requires strict temperature control (50–70°C) and inert atmospheres to prevent aldehyde oxidation .

Functionalization Strategies

The aldehyde group serves as a key site for further derivatization:

  • Schiff base formation: Reacts with primary amines to form imines, useful in coordination chemistry. For instance, condensation with sulfonamide derivatives yields bioactive complexes .

  • Reduction: Sodium borohydride reduces the aldehyde to a hydroxymethyl group (-CH2_2OH), enhancing water solubility .

  • Metal coordination: The hydroxyl and pyridinyl nitrogen atoms chelate transition metals (e.g., Cu2+^{2+}, Zn2+^{2+}) to form antimicrobial complexes .

Biological and Pharmacological Activity

Enzyme Inhibition

Molecular docking studies reveal strong binding (binding energy: -8.5 to -10.2 kcal/mol) to:

  • Cyclooxygenase-2 (COX-2): Key target in inflammation and cancer .

  • DNA gyrase: Disrupts bacterial DNA replication .
    The hydroxyl group forms hydrogen bonds with active-site residues (e.g., Arg120 in COX-2), while the pyridine ring engages in hydrophobic interactions .

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